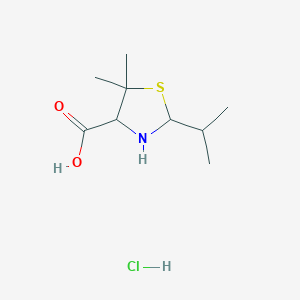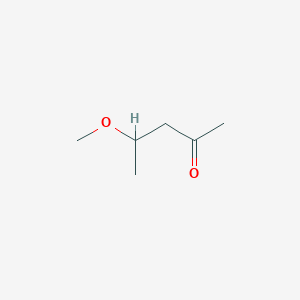
4-Methoxypentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxypentan-2-one is an organic compound that belongs to the family of ketones. It is also known as Diethyl ketomethylphosphonate (DEKMP) and is widely used in scientific research applications due to its unique properties. This compound has a molecular formula of C7H14O2 and a molecular weight of 130.18 g/mol.
Mecanismo De Acción
The mechanism of action of 4-Methoxypentan-2-one is not fully understood. However, studies have shown that it inhibits the replication of certain viruses and tumor cells. It is believed that this compound interferes with the DNA synthesis process, thereby preventing the growth and proliferation of these cells. Further research is needed to fully elucidate the mechanism of action of 4-Methoxypentan-2-one.
Efectos Bioquímicos Y Fisiológicos
4-Methoxypentan-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to have an effect on the central nervous system, causing sedation and hypnosis in animal models. Additionally, 4-Methoxypentan-2-one has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Methoxypentan-2-one in lab experiments is its relatively simple synthesis method. It is also a relatively stable compound, making it easy to handle and store. However, one limitation of using this compound is its potential toxicity. It is important to handle it with care and take appropriate safety precautions when working with it in a laboratory setting.
Direcciones Futuras
There are many potential future directions for research on 4-Methoxypentan-2-one. One area of interest is its potential use as an antiviral and antitumor agent. Further research is needed to fully understand its mechanism of action and to determine its efficacy in treating these conditions. Additionally, there may be potential applications for this compound in the field of organic synthesis, as well as in the study of phosphonate chemistry. Further research is needed to explore these potential applications.
Conclusion:
In conclusion, 4-Methoxypentan-2-one is a promising compound with a wide range of scientific research applications. Its unique properties make it a valuable tool for organic synthesis and the study of phosphonate chemistry. Additionally, its potential antiviral and antitumor properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.
Métodos De Síntesis
The synthesis of 4-Methoxypentan-2-one can be achieved through the reaction of diethyl methylphosphonate with 1-bromo-3-methylbutane in the presence of a strong base. The reaction takes place through the SN2 mechanism, resulting in the formation of 4-Methoxypentan-2-one as the major product. This synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
4-Methoxypentan-2-one has a wide range of scientific research applications. It is commonly used as a reagent in the synthesis of various organic compounds. It is also used in the preparation of phosphonate esters and in the study of phosphonate chemistry. Additionally, 4-Methoxypentan-2-one has been shown to have antiviral and antitumor properties, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
4-methoxypentan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5(7)4-6(2)8-3/h6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEZGZQZWFYHTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00508117 |
Source


|
| Record name | 4-Methoxypentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00508117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxypentan-2-one | |
CAS RN |
13122-52-6 |
Source


|
| Record name | 4-Methoxypentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00508117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

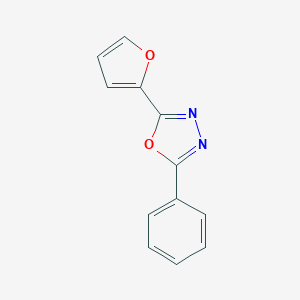


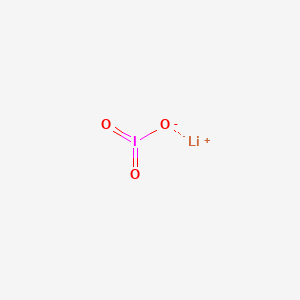


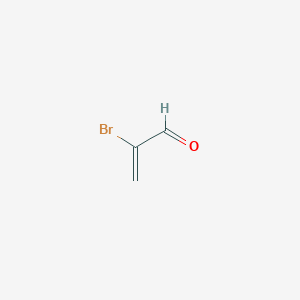
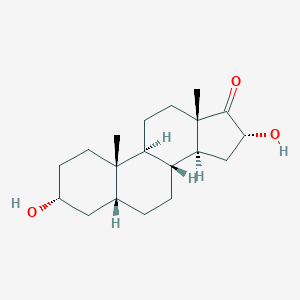
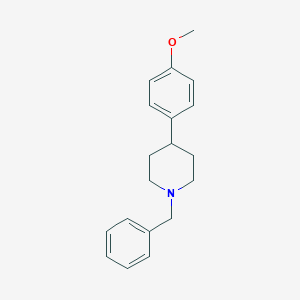
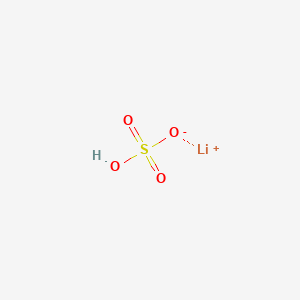
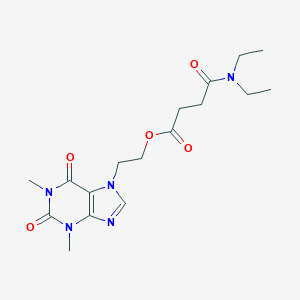
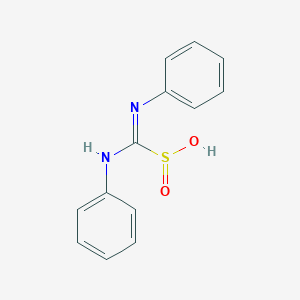
![2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl-](/img/structure/B81063.png)
